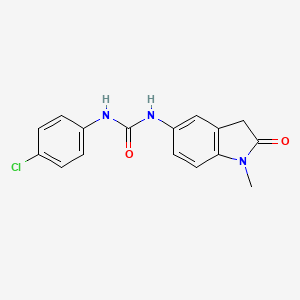

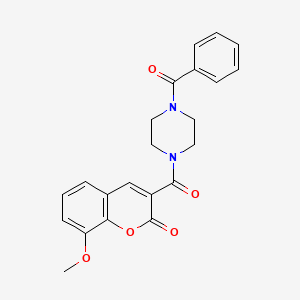

2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound is detailed in the Journal of Medicinal Chemistry . The synthetic procedures and characterization of intermediates are provided in the supporting information .Molecular Structure Analysis

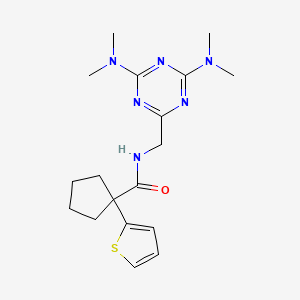

The molecular structure of this compound is based on a quinazoline scaffold . It includes a 3,4-dihydroisoquinolin-2(1H)-yl group and a 3,4-dimethoxyphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are detailed in the supporting information of the Journal of Medicinal Chemistry .Scientific Research Applications

Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) discussed the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated significant broad-spectrum antitumor activity. These compounds were found to be potent against various cancer cell lines, with some showing selective activities towards CNS, renal, and breast cancer cell lines. Molecular docking studies indicated their potential mechanism of action through inhibition of specific kinase activities.

Analgesic and Anti-Inflammatory Activities

The synthesis and biological evaluation of compounds related to dihydroisoquinolinyl quinazolinones were reported by A. S. Yusov et al. (2019). These compounds exhibited significant analgesic effects comparable to sodium metamizole and showed anti-inflammatory effects in a carrageenan model.

α1-Adrenoreceptor Antagonism

Sahar Mahmoud Abou-Seri et al. (2011) developed quinazolinone-arylpiperazine derivatives as promising α1-adrenoceptor antagonists, demonstrating hypotensive activity in normotensive cats and α1-blocking activity in isolated thoracic aortic rings of rats. These findings suggest their potential application in treating conditions associated with α1-adrenergic receptors, such as hypertension.

Antihypoxic and Antimicrobial Activity

Research by A. G. Mikhailovskii et al. (2020) on (Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides showed that these compounds have analgesic, antihypoxic, and slight antimicrobial activities. This versatility highlights the potential of structurally related compounds for diverse therapeutic applications.

Structural and Fluorescence Properties

A study on the structural aspects of amide-containing isoquinoline derivatives by A. Karmakar et al. (2007) revealed interesting findings on their interaction with acids and their ability to form gels and crystalline structures. These compounds exhibited enhanced fluorescence properties upon certain treatments, indicating potential applications in material science and molecular imaging.

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the available resources. As it is a research product, it is not intended for human or veterinary use.

Future Directions

Properties

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-33-23-12-11-20(15-24(23)34-2)28-25(32)17-35-26-21-9-5-6-10-22(21)29-27(30-26)31-14-13-18-7-3-4-8-19(18)16-31/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBONAJPXMDDUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCC5=CC=CC=C5C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

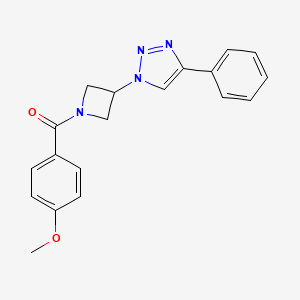

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

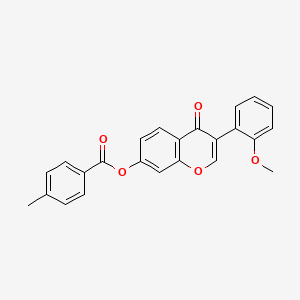

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

acetyl]amino}benzoate](/img/structure/B2637667.png)

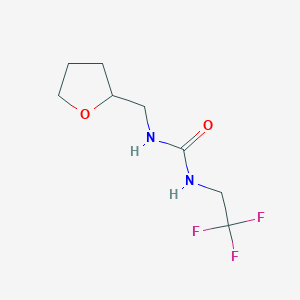

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)